3-Pyrrolidinyl 2-methoxyacetate hydrochloride

Description

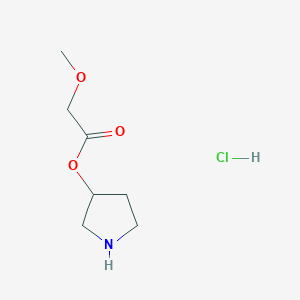

3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring (a five-membered secondary amine) substituted with a 2-methoxyacetate ester group, forming a hydrochloride salt. The methoxyacetate ester group may improve metabolic stability compared to simpler acetate derivatives .

Properties

IUPAC Name |

pyrrolidin-3-yl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-5-7(9)11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZVWKCIEDIWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-37-5 | |

| Record name | Acetic acid, 2-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride typically involves the esterification of 3-pyrrolidinyl methanol with methoxyacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a suitable solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Research

3-Pyrrolidinyl 2-methoxyacetate hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: The compound can undergo nucleophilic substitution, where the chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potential applications in drug discovery.

- Oxidation and Reduction: It can also participate in oxidation and reduction reactions, facilitating the synthesis of alcohols or ketones that are crucial in medicinal chemistry.

Biological Applications

Research has indicated that this compound may exhibit biological activities relevant to drug development.

Case Studies:

- Enzyme Inhibition: Studies have shown that compounds similar to 3-Pyrrolidinyl 2-methoxyacetate can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases .

- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit β-amyloid peptide release, which is critical in the pathogenesis of Alzheimer's .

Pharmaceutical Development

The compound is being investigated for its therapeutic potential across various medical applications.

Therapeutic Properties:

- Anti-inflammatory Effects: Preliminary findings suggest that it may help reduce inflammation by modulating the activity of specific enzymes involved in inflammatory responses.

- Cognitive Enhancement: Given its potential effects on neurodegenerative pathways, there is ongoing research into its use as a cognitive enhancer or neuroprotectant.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between 3-pyrrolidinyl 2-methoxyacetate hydrochloride and its analogues:

Structural and Functional Insights

Ring System Variations

- Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring in the target compound offers greater conformational flexibility and reduced ring strain compared to azetidine (4-membered), which may enhance binding affinity to biological targets .

- Pyridine vs.

Substituent Effects

- Methoxyacetate vs. Acetic Acid : The methoxyacetate ester in the target compound likely improves lipid solubility and enzymatic resistance compared to carboxylic acid derivatives (e.g., 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride) .

- Chloro and Methoxy Groups : Chloro-substituted pyridines (e.g., ) increase lipophilicity and membrane permeability but may raise toxicity concerns, whereas methoxy groups (e.g., ) can enhance metabolic stability .

Salt Forms

- Hydrochloride salts generally enhance aqueous solubility. However, dihydrochloride salts (e.g., Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride) may offer higher molar solubility but require careful pH adjustment in formulations .

Biological Activity

3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 1220037-37-5

The compound features a pyrrolidine ring, which is known for its versatility in drug design, allowing modifications that can enhance biological activity.

This compound primarily functions as an irreversible inhibitor of dopamine beta-hydroxylase , an enzyme critical in catecholamine biosynthesis. By binding to the active site of this enzyme, it reduces levels of norepinephrine and epinephrine, suggesting potential applications in treating conditions like hypertension and certain psychiatric disorders.

Interaction with Biological Targets

- Dopamine Beta-Hydroxylase : Significant reduction in catecholamine levels.

- Pharmacological Implications : Potential for treating diseases related to catecholamine dysregulation.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Properties : Research indicates that derivatives of this compound show enhanced antitumor activity compared to established drugs.

- Anti-inflammatory Effects : Studies have suggested its utility in developing new anti-inflammatory agents.

- Antimicrobial Activity : It has been evaluated for potential antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antitumor Activity Study :

- A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines.

- Results indicated that some derivatives exhibited IC values significantly lower than those of conventional chemotherapeutics.

-

Anti-inflammatory Mechanism Investigation :

- In vivo models demonstrated that treatment with the compound led to reduced inflammation markers in carrageenan-induced paw edema models.

- The mechanism appears to involve modulation of pro-inflammatory cytokines.

-

Enzyme Inhibition Assays :

- The compound was shown to inhibit dopamine beta-hydroxylase effectively at nanomolar concentrations, with kinetic studies confirming its irreversible binding nature.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant antiproliferative effects | |

| Anti-inflammatory | Reduced edema in animal models | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Irreversible inhibition of dopamine beta-hydroxylase |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride, and what analytical methods are recommended?

- Methodological Answer : Purity assessment typically employs reverse-phase HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases). For example, TCI EUROPE specifies HPLC purity thresholds (>98.0%) for structurally similar compounds like 2-(pyridin-3-yl)acetic acid . Additionally, mass spectrometry (MS) and ¹H/¹³C NMR are critical for verifying molecular identity and detecting impurities. For instance, TargetMol provides molecular weight and formula data (e.g., C₆H₁₂ClNO₂, 165.62 g/mol) for related hydrochlorides .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation. Evidence from TargetMol emphasizes avoiding moisture and using desiccants for hygroscopic hydrochlorides . For lab-scale handling, Aaron Chemicals recommends minimizing exposure to light and oxygen, with stability assessments via periodic HPLC re-analysis .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variability may arise from differences in solvent polarity, temperature, or salt form. For example, British Pharmacopoeia data for structurally related hydrochlorides often lack solubility values, necessitating empirical testing . A systematic approach involves testing in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) while documenting temperature and agitation methods.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity or stability under specific experimental conditions?

- Methodological Answer : Conflicting data on reactivity (e.g., hydrolysis susceptibility) require accelerated stability studies . For example, BASF’s technical guidelines recommend stress testing under elevated temperatures (40–60°C) and varying pH (1–13) to identify degradation pathways . Advanced characterization tools like LC-MS/MS can identify degradation products, while DFT calculations predict reaction mechanisms for methoxyacetate derivatives .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Methodological Answer : Leverage Schlenk techniques or microwave-assisted synthesis for sensitive intermediates. Evidence from Ashford’s Dictionary highlights acid chloride intermediates (e.g., 2-methoxyacetyl chloride) as key precursors for methoxyacetate esters . Optimization may involve:

- Catalyst screening : Palladium catalysts for coupling reactions (e.g., pyrrolidine ring functionalization).

- Byproduct minimization : Use of scavenger resins or fractional distillation for volatile impurities.

Q. What advanced analytical techniques are suitable for probing the compound’s interaction with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinity (e.g., for neurotransmitter receptors). For example, PubChem-derived analogs like 2-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride have been studied for receptor interactions . Molecular docking simulations (using AutoDock Vina) can predict binding modes, validated by cryo-EM or X-ray crystallography for high-resolution structural insights.

Q. How can researchers address conflicting data on the compound’s pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer : Use in vitro-in vivo correlation (IVIVC) models. For instance, ALADDIN’s safety data for 4-hydroxy-3-methoxyphenylacetic acid suggests partitioning studies (logP) to predict membrane permeability . Metabolite profiling via LC-HRMS and PBPK modeling (e.g., GastroPlus) can reconcile discrepancies between animal and human data.

Key Research Gaps and Recommendations

- Solubility and Stability : Lack of data in and necessitates empirical studies under controlled conditions.

- Toxicological Profiling : Limited acute toxicity data (e.g., ’s mention of “specific target organ toxicity”) warrants OECD 423-compliant assays.

- Mechanistic Studies : Computational modeling (e.g., MD simulations) could elucidate degradation pathways not covered in existing literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.